

Fmoc-D-Cys(tBu)-OH: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Fmoc-D-cys(tbu)-OH*

CAS No.: 131766-22-8

Cat. No.: B557263

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Cys(tBu)-OH, or $N\alpha$ -(9-Fluorenylmethoxycarbonyl)-S-tert-butyl-D-cysteine, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique structural features, including the base-labile Fmoc protecting group on the α -amino group and the acid-stable tert-butyl (tBu) group on the sulfur atom of the cysteine side chain, make it a valuable building block for the synthesis of complex peptides and proteins. This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and key considerations for its incorporation into peptide chains.

Core Chemical Properties

The fundamental chemical and physical properties of **Fmoc-D-Cys(tBu)-OH** are summarized below, providing essential data for its handling, characterization, and application in peptide synthesis.

| Property | Value | Reference |
|--------------------|---|-----------|
| CAS Number | 131766-22-8 | [1][2] |
| Molecular Formula | C ₂₂ H ₂₅ NO ₄ S | [1][3] |
| Molecular Weight | 399.5 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 130-139 °C | [1] |
| Optical Rotation | [α] _D 20 = +22 ± 3° (c=1.142 in DMF) | [1] |
| Purity (HPLC) | ≥ 97% | [1] |
| Storage Conditions | 2-8°C | [1][4] |

Stability and Reactivity Profile

The strategic placement of protecting groups on the D-cysteine core dictates the stability and reactivity of **Fmoc-D-Cys(tBu)-OH**, making it highly compatible with the iterative nature of Fmoc-based solid-phase peptide synthesis.

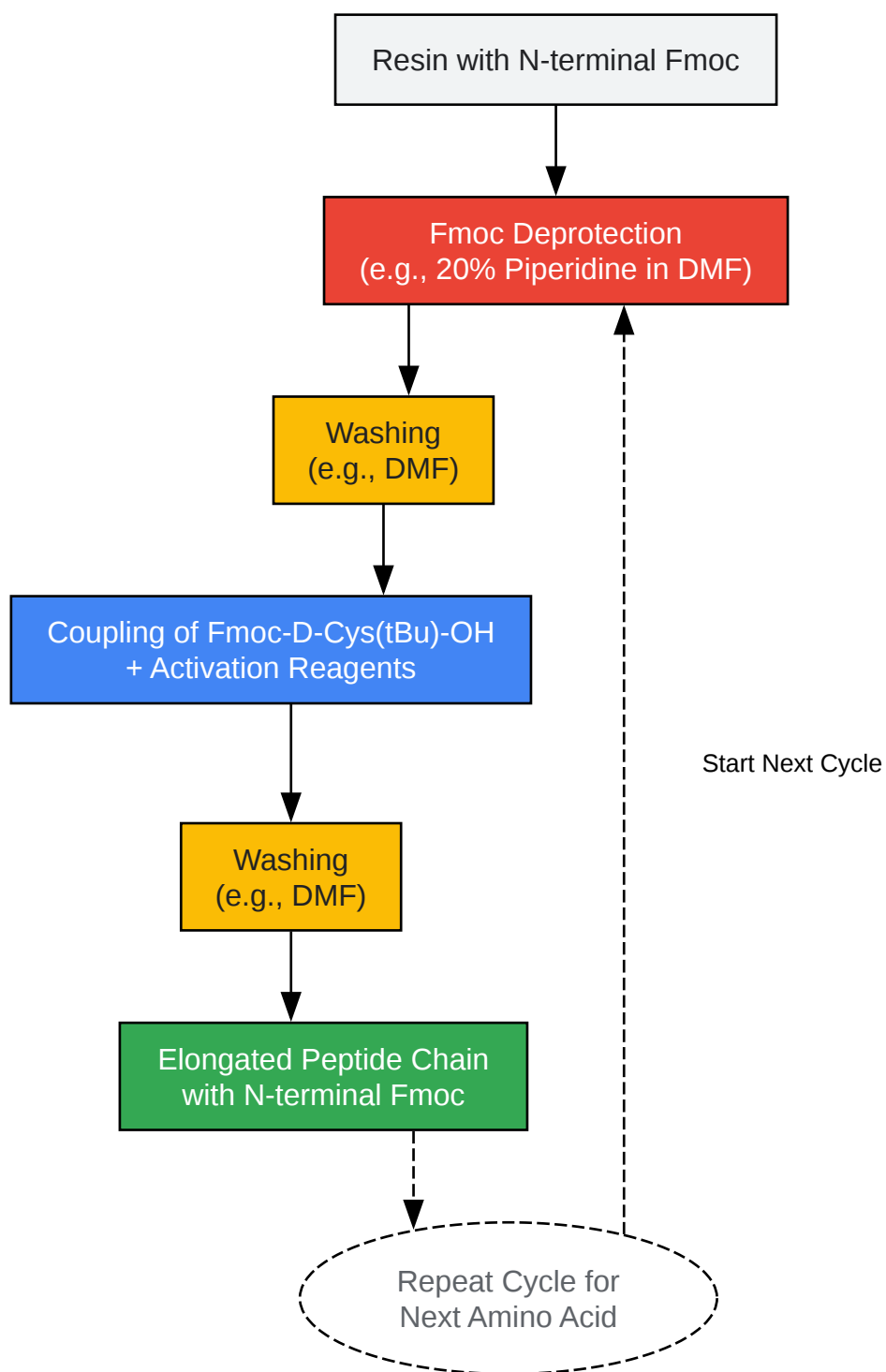
- Fmoc Group (N-α-protection):** The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable under acidic conditions but is readily cleaved by secondary amines, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][6] This orthogonality is the cornerstone of Fmoc SPPS, allowing for the selective deprotection of the N-terminus before each coupling step.
- tert-Butyl Group (S-protection):** The S-tert-butyl (tBu) group offers robust protection for the thiol side chain of cysteine.[6] It is stable to the basic conditions used for Fmoc group removal and the mildly acidic conditions that might be employed during synthesis.[6][7] The tBu group's high stability necessitates strong acidic conditions, such as treatment with trifluoroacetic acid (TFA), for its removal, which is typically performed during the final cleavage of the peptide from the solid support.[6][7] This ensures that the reactive thiol group remains protected throughout the synthesis, preventing unwanted side reactions like disulfide bond formation.

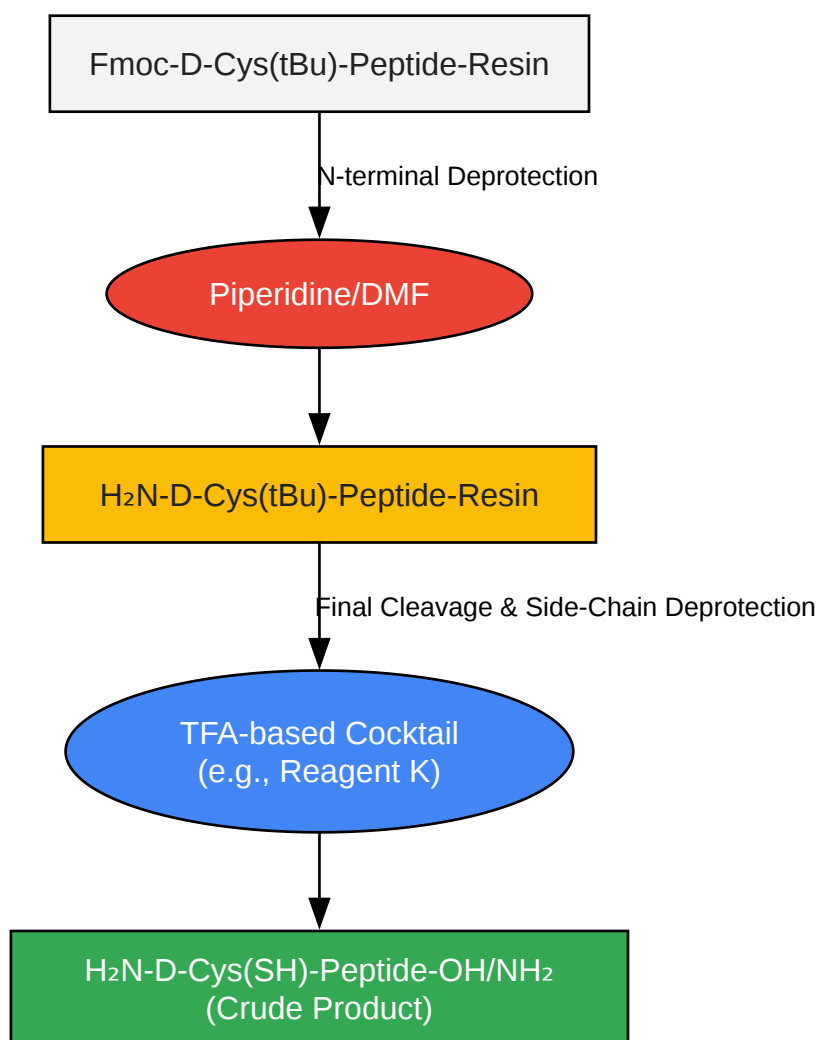
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of **Fmoc-D-Cys(tBu)-OH** into a peptide sequence relies on carefully executed experimental protocols. The following sections detail the key steps involved in its use in Fmoc SPPS.

General Workflow for Fmoc SPPS

The iterative process of extending a peptide chain using Fmoc-amino acids on a solid support follows a well-defined cycle of deprotection, washing, coupling, and washing.





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